Hexahelicene

Chiroptical Spectroscopy Polarimetry Circular Dichroism

Hexahelicene (CAS 187-83-7) is the definitive [6]helicene benchmark, offering the highest specific optical rotation in its class (−3640° in CHCl₃) for polarimeter/CD spectrometer calibration. Its superior configurational stability (~85.8 kJ/mol racemization barrier) ensures reliable performance as a chiral scaffold in room-temperature asymmetric catalysis, unlike lower homologs. The well-defined HOMO–LUMO gap (3.94 eV) and tunable NLO properties upon metal complexation make it a strategic building block for next-generation nonlinear optical materials. Researchers benefit from 2–3× higher reactivity at most positions versus pentahelicene, enabling efficient derivatization for advanced chiroptical and molecular recognition studies.

Molecular Formula C26H16
Molecular Weight 328.4 g/mol
CAS No. 187-83-7
Cat. No. B093517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahelicene
CAS187-83-7
Synonymshelicenes
hexahelicene
Molecular FormulaC26H16
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=C4C6=CC=CC=C6C=C5
InChIInChI=1S/C26H16/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-16H
InChIKeyUOYPNWSDSPYOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahelicene CAS 187-83-7: Baseline Properties and Procurement Relevance


Hexahelicene (CAS 187-83-7), also known as [6]helicene, is the prototypical member of the helicene family—ortho-fused polycyclic aromatic hydrocarbons characterized by a non-planar, inherently chiral helical conformation [1]. With six benzene rings, it exhibits strong optical rotation (−3640° in CHCl₃) and distinct circular dichroism transitions at ~245 nm and 330 nm, stemming from its inherently dissymmetric chromophore [2]. This compound serves as a benchmark chiral π-conjugated scaffold for advanced research in chiroptical materials, asymmetric catalysis, and molecular recognition [3].

Hexahelicene CAS 187-83-7: Why In-Class Compounds Cannot Be Interchanged


Helicenes form a homologous series where chiroptical intensity, configurational stability, and electronic properties scale non-linearly with ring count and substitution pattern [1]. For instance, substituting hexahelicene with the lower homolog pentahelicene results in markedly lower optical rotation and diminished configurational stability, while replacing it with heptahelicene or octahelicene alters the chiral recognition properties and increases synthetic complexity and cost [2]. Even within the [6]helicene scaffold, substituent position (e.g., 1-methyl vs. 2-methyl) dramatically modulates racemization barriers, making the specific CAS-registered compound a unique and non-interchangeable research tool [3].

Hexahelicene CAS 187-83-7: Quantitative Differentiation Evidence for Procurement


Optical Rotation vs. Asymmetric Carbon-Based Chromophores

Hexahelicene exhibits an exceptionally high specific optical rotation of −3640° (CHCl₃) due to its inherently dissymmetric chromophore, which lacks elements of symmetry beyond C₂ [1]. In contrast, an asymmetric compound like (−)-carvomenthone, which relies on a symmetric chromophore perturbed by chiral centers, shows a modest [α]₅₈₉ of −27.95° (MeOH) [1]. This ~130-fold difference in optical rotation underscores the superior chiroptical response of hexahelicene for applications requiring intense optical activity.

Chiroptical Spectroscopy Polarimetry Circular Dichroism

Configurational Stability vs. Lower Helicene Homologs

The racemization barrier of unsubstituted hexahelicene is substantially higher than that of the smaller homolog pentahelicene, as determined by computational studies using AM1, MNDO, and PM3 methods [1]. Specifically, while pentahelicene exhibits a lower barrier leading to facile racemization at ambient conditions, hexahelicene's barrier is approximately 85.8 kJ/mol [2], comparable to that of the next higher homolog heptahelicene (~93.4 kJ/mol) [2]. This enhanced configurational stability enables the practical isolation and use of enantiopure hexahelicene at room temperature.

Racemization Kinetics Enantiomeric Stability Chiral Resolution

Electronic Band Gap vs. Metal-Adduct Derivatives

Pristine hexahelicene possesses a HOMO–LUMO energy gap (Eg) of 3.94 eV, as calculated using DFT/B3LYP/6-311++G(2d,2p) methods [1]. Upon complexation with coinage metal clusters (Cu, Ag, Au; n=1–3), this gap significantly reduces to values ranging from 1.2 to 3.65 eV [1]. This reduction is accompanied by a dramatic increase in first hyperpolarizability (β₀), from 229 a.u. in pure hexahelicene to up to 32,365 a.u. in the Cu₃H₃ adduct [1].

Nonlinear Optics Electronic Structure DFT Calculations

Electrophilic Reactivity Enhancement vs. Pentahelicene

In a quantitative study of electrophilic aromatic reactivity, the rates of protiodetritiation were measured for all eight positions of hexahelicene in trifluoroacetic acid–chloroform (9:1 v/v) at 70 °C [1]. With the exception of the 3- and 6-positions, all positions are 2–3 times more reactive than the corresponding positions in pentahelicene [1]. For example, the partial rate factor (f) for position 5 is 25,000, and for position 7 is 21,600 [1]. This increased reactivity is attributed to the greater distortion of aromatic rings in the higher homolog, which destabilizes the ground state [1].

Electrophilic Aromatic Substitution Reactivity Kinetics Protiodetritiation

Hexahelicene CAS 187-83-7: High-Impact Application Scenarios Validated by Evidence


Benchmarking and Calibration of High-Sensitivity Chiroptical Instruments

Given its exceptionally high specific optical rotation (−3640° in CHCl₃) and well-defined CD transitions at ~245 nm and 330 nm, hexahelicene serves as an ideal calibration standard for polarimeters, circular dichroism spectrometers, and circularly polarized luminescence setups. Its performance directly validates the enhanced sensitivity required for analyzing weak optical activity in novel materials [1].

Asymmetric Catalysis and Chiral Auxiliary Development

The superior configurational stability of hexahelicene (racemization barrier ~85.8 kJ/mol) compared to pentahelicene enables its practical use as a chiral scaffold or auxiliary in asymmetric transformations at room temperature. This stability ensures that the chiral environment remains intact during catalytic cycles, a critical requirement for reliable stereoselective synthesis [2].

Rational Design of Nonlinear Optical (NLO) Materials

The well-defined HOMO–LUMO gap of 3.94 eV and the demonstrated tunability upon metal complexation (reduction to 1.2–3.65 eV with up to 140-fold increase in hyperpolarizability) position hexahelicene as a strategic building block for designing next-generation NLO materials. Procurement of the pristine compound enables researchers to systematically study and optimize NLO responses [3].

Advanced Functionalization via Electrophilic Substitution

The 2- to 3-fold higher reactivity of most positions in hexahelicene compared to pentahelicene provides a distinct advantage for chemical modification. Researchers can leverage this enhanced reactivity to introduce diverse functional groups with greater efficiency, facilitating the synthesis of complex helicene-based derivatives for materials and biological applications [4].

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